

Spectroscopic Profile of 4,4'-Dihydroxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Dihydroxybenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Dihydroxybenzophenone**, a key chemical intermediate and potential endocrine disruptor. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable reference data for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **4,4'-Dihydroxybenzophenone** are presented below.

^1H NMR Data

The ^1H NMR spectrum of **4,4'-Dihydroxybenzophenone** was acquired in deuterated dimethyl sulfoxide (DMSO- d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.32	Singlet	2H	-OH
7.64	Doublet	4H	Aromatic H (ortho to C=O)
6.91	Doublet	4H	Aromatic H (meta to C=O)

¹³C NMR Data

The ¹³C NMR spectrum of **4,4'-Dihydroxybenzophenone** was also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
193.03	C=O
161.20	C-OH
131.99	Aromatic CH (ortho to C=O)
128.78	Aromatic C (ipso to C=O)
114.97	Aromatic CH (meta to C=O)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound. The IR spectrum of **4,4'-Dihydroxybenzophenone** is typically obtained using a potassium bromide (KBr) disc.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3100	Strong, Broad	O-H stretch (phenolic)
3070 - 3030	Medium	Aromatic C-H stretch
1630 - 1590	Strong	C=O stretch (ketone)
1580 - 1450	Medium to Strong	Aromatic C=C stretch
1280 - 1180	Strong	C-O stretch (phenol)
850 - 800	Strong	para-disubstituted C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels.

The UV-Vis spectrum of **4,4'-Dihydroxybenzophenone** was recorded in chloroform.

λ_{max} (nm)	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)	Solvent
283	15200	Chloroform[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (Solution-State)

- Sample Preparation: Accurately weigh approximately 10-20 mg of **4,4'-Dihydroxybenzophenone** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
 - Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum, using appropriate pulse sequences and acquisition parameters.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Disc Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **4,4'-Dihydroxybenzophenone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition:
 - Place the KBr disc in the sample holder of the FTIR spectrometer.
 - Record the background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically $4000\text{-}400\text{ cm}^{-1}$).

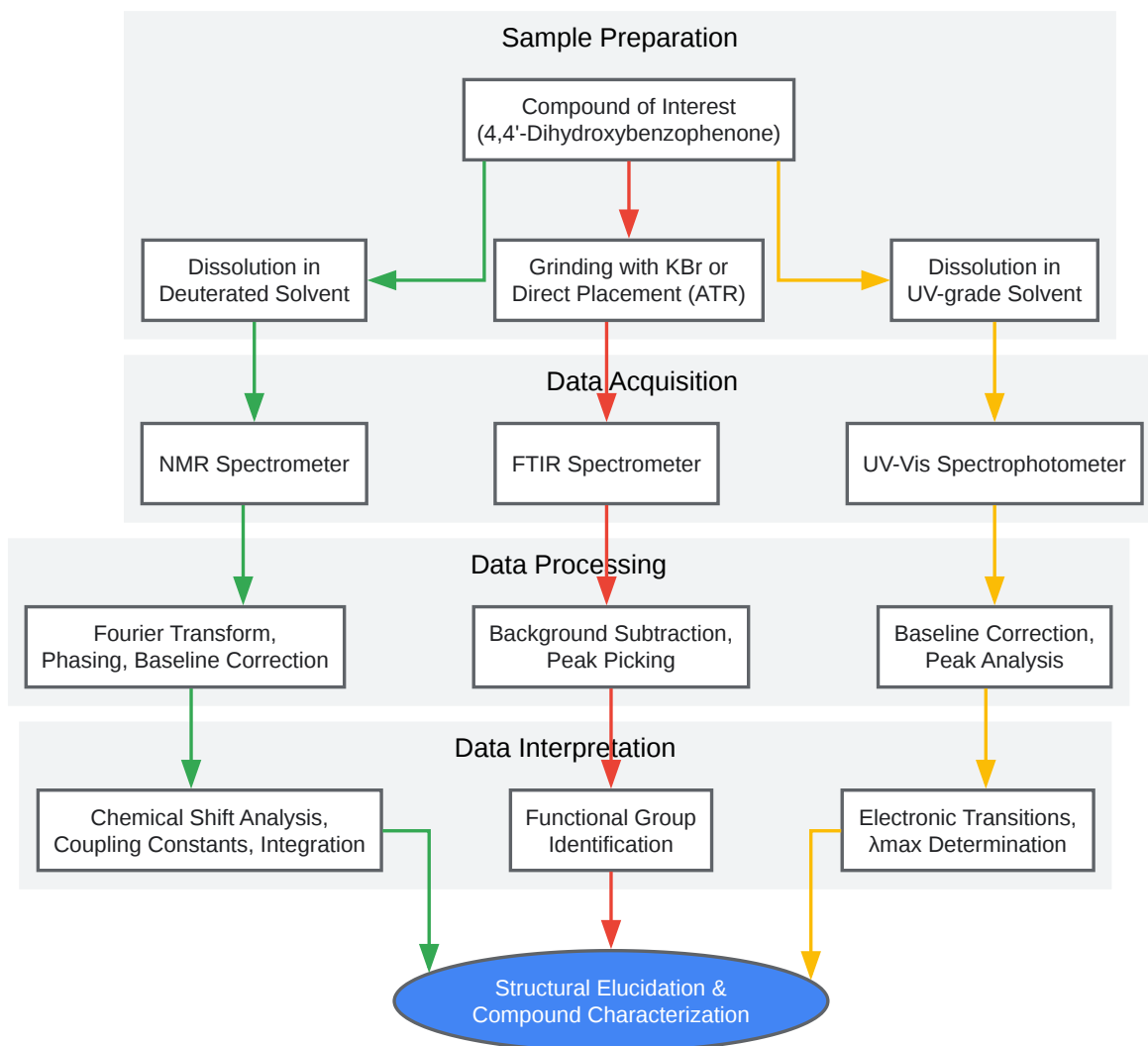
UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4,4'-Dihydroxybenzophenone** of a known concentration in a spectroscopic grade solvent (e.g., chloroform).
 - Perform serial dilutions to obtain a solution with an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- Data Acquisition:
 - Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.
 - Rinse the cuvette with the sample solution before filling it.
 - Place the cuvette with the sample solution in the spectrophotometer.
 - Measure the absorbance of the solution over the desired wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. PhotochemCAD | 4,4'-Dihydroxybenzophenone [photochemcad.com]
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